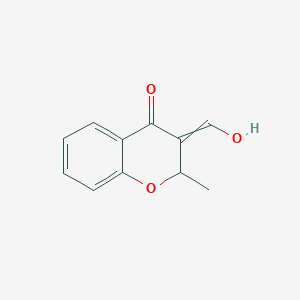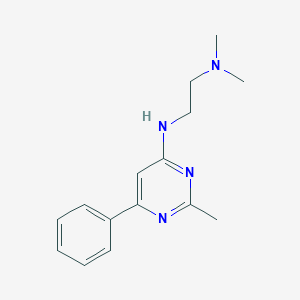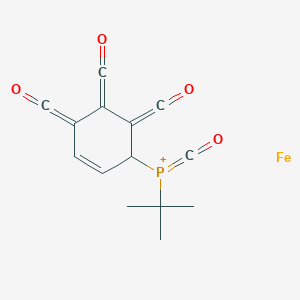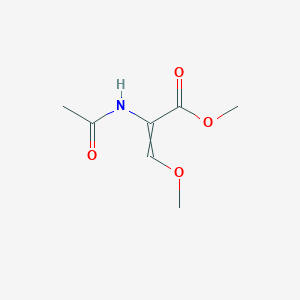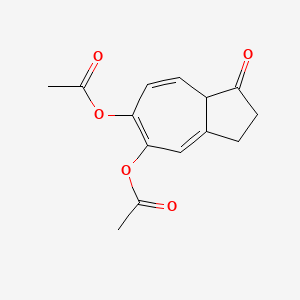
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate is an organic compound belonging to the azulene family. Azulenes are known for their unique structure and properties, which include a non-benzenoid aromatic system. This compound is characterized by its distinctive azulene core, which is fused with a diacetate group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptatriene, the compound can be synthesized through a series of reactions including oxidation and esterification. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diacetate groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of specific molecular targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate can be compared with other azulene derivatives such as:
Azulene: The parent compound with a simpler structure.
1,2,3,5,6,7,8,8a-Octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene: A derivative with additional methyl and methylethenyl groups.
1,2,3,3a-Tetrahydroazulene: Another derivative with a different hydrogenation pattern. These compounds share the azulene core but differ in their functional groups and hydrogenation states, which influence their chemical properties and applications.
Propiedades
Número CAS |
90266-21-0 |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(7-acetyloxy-3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-4-11-10(3-5-12(11)17)7-14(13)19-9(2)16/h4,6-7,11H,3,5H2,1-2H3 |
Clave InChI |
PECLLJXURXPQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2CCC(=O)C2C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


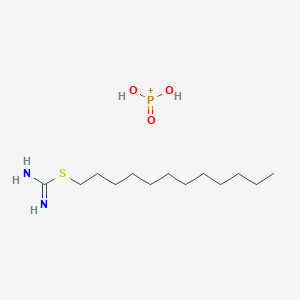
![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)
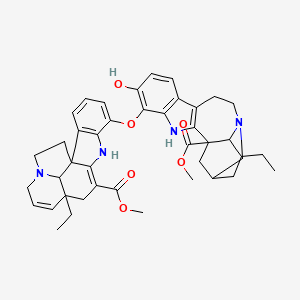
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)


![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
